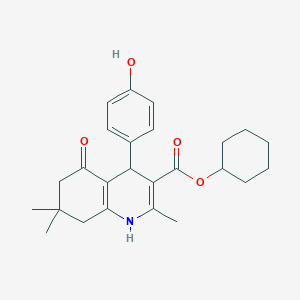![molecular formula C16H23NO B5142300 1-[2-(allyloxy)benzyl]-3-methylpiperidine](/img/structure/B5142300.png)
1-[2-(allyloxy)benzyl]-3-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(allyloxy)benzyl]-3-methylpiperidine, also known as ABDMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ABDMP is a piperidine derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of 1-[2-(allyloxy)benzyl]-3-methylpiperidine is not fully understood, but it is believed to involve the modulation of various biological pathways, including the dopaminergic and cholinergic systems. 1-[2-(allyloxy)benzyl]-3-methylpiperidine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in various cognitive functions. 1-[2-(allyloxy)benzyl]-3-methylpiperidine has also been shown to increase the level of dopamine, a neurotransmitter that is involved in various physiological functions, including movement, motivation, and reward.
Biochemical and Physiological Effects
1-[2-(allyloxy)benzyl]-3-methylpiperidine has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the increase in dopamine level, and the modulation of various biological pathways. 1-[2-(allyloxy)benzyl]-3-methylpiperidine has also been shown to have potential antioxidant and anti-inflammatory activities, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[2-(allyloxy)benzyl]-3-methylpiperidine in lab experiments include its ease of synthesis, its potential applications in various fields, and its relatively low toxicity. However, the limitations of using 1-[2-(allyloxy)benzyl]-3-methylpiperidine in lab experiments include the lack of understanding of its mechanism of action and the need for further studies to determine its safety and efficacy.
Future Directions
There are various future directions for the study of 1-[2-(allyloxy)benzyl]-3-methylpiperidine, including the investigation of its potential therapeutic applications, the elucidation of its mechanism of action, and the optimization of its synthesis method. 1-[2-(allyloxy)benzyl]-3-methylpiperidine may also be used as a building block for the synthesis of various compounds with potential biological activities. Further studies are needed to determine the safety and efficacy of 1-[2-(allyloxy)benzyl]-3-methylpiperidine in various applications.
Synthesis Methods
1-[2-(allyloxy)benzyl]-3-methylpiperidine can be synthesized through various methods, including the reaction of 1-benzyl-3-methylpiperidine with allyl bromide in the presence of a base, such as sodium hydride, or through the reaction of 1-benzyl-3-methylpiperidine with allyl alcohol in the presence of a catalyst, such as palladium on carbon. The synthesis of 1-[2-(allyloxy)benzyl]-3-methylpiperidine is relatively simple, and the yield can be optimized through various reaction conditions.
Scientific Research Applications
1-[2-(allyloxy)benzyl]-3-methylpiperidine has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 1-[2-(allyloxy)benzyl]-3-methylpiperidine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-[2-(allyloxy)benzyl]-3-methylpiperidine has also been used as a building block for the synthesis of various compounds with potential biological activities.
In organic synthesis, 1-[2-(allyloxy)benzyl]-3-methylpiperidine has been used as a reagent for various reactions, including the synthesis of heterocycles and the formation of carbon-carbon bonds. 1-[2-(allyloxy)benzyl]-3-methylpiperidine has also been used as a ligand for various metal-catalyzed reactions, including palladium-catalyzed cross-coupling reactions.
In material science, 1-[2-(allyloxy)benzyl]-3-methylpiperidine has been used as a precursor for the synthesis of various materials, including metal-organic frameworks and porous polymers. 1-[2-(allyloxy)benzyl]-3-methylpiperidine has also been used as a template for the synthesis of various nanostructures, including carbon nanotubes and gold nanoparticles.
properties
IUPAC Name |
3-methyl-1-[(2-prop-2-enoxyphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-3-11-18-16-9-5-4-8-15(16)13-17-10-6-7-14(2)12-17/h3-5,8-9,14H,1,6-7,10-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRCAFAESOEQRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC=CC=C2OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[(2-prop-2-enoxyphenyl)methyl]piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-[bis(5-methyl-2-furyl)methyl]benzamide](/img/structure/B5142219.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5142221.png)

![4-methyl-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5142246.png)

![3,6-dichloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5142254.png)

![1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-[3-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B5142265.png)
![5,8-dimethoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B5142270.png)

![2-(2-fluorobenzyl)-N-[(1-hydroxycyclohexyl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5142287.png)
![ethyl 3-{4-[(4-bromobenzoyl)amino]phenyl}-2-cyano-3-oxopropanoate](/img/structure/B5142304.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-N'-methyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine](/img/structure/B5142309.png)
![2,2-dimethyl-5-(3-nitrophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5142311.png)